RuCl[(S,S)-FsDPEN](p-cymene)
Overview
Description
RuCl(S,S)-FsDPEN is a chiral ruthenium complex that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to catalyze various chemical reactions with high enantioselectivity, making it a valuable tool in the synthesis of chiral molecules. The complex consists of a ruthenium center coordinated to a p-cymene ligand, a chloride ion, and a chiral diamine ligand derived from pentafluorobenzenesulfonamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RuCl(S,S)-FsDPEN typically involves the reaction of [RuCl2(p-cymene)]2 with the chiral diamine ligand (S,S)-FsDPEN. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ruthenium center. The general procedure involves dissolving [RuCl2(p-cymene)]2 in a suitable solvent such as dichloromethane or ethanol, followed by the addition of the chiral diamine ligand. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While the synthesis of RuCl(S,S)-FsDPEN is primarily conducted on a laboratory scale, industrial production methods would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
RuCl(S,S)-FsDPEN is known to catalyze a variety of chemical reactions, including:
Asymmetric transfer hydrogenation: This reaction involves the reduction of ketones and imines to their corresponding alcohols and amines, respectively, using a hydrogen donor such as isopropanol.
Oxidation reactions: The complex can also catalyze the oxidation of olefins and other substrates under mild conditions.
Common Reagents and Conditions
Hydrogen donors: Isopropanol is commonly used as a hydrogen donor in transfer hydrogenation reactions.
Oxidants: Mild oxidants such as molecular oxygen or hydrogen peroxide can be used in oxidation reactions catalyzed by this complex.
Major Products Formed
Alcohols and amines: In transfer hydrogenation reactions, the major products are chiral alcohols and amines.
Epoxides and ketones: In oxidation reactions, the major products can include epoxides and ketones, depending on the substrate and reaction conditions.
Scientific Research Applications
RuCl(S,S)-FsDPEN has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of RuCl(S,S)-FsDPEN in asymmetric transfer hydrogenation involves the formation of a ruthenium-hydride species. The chiral diamine ligand (S,S)-FsDPEN plays a crucial role in inducing enantioselectivity. The hydrogen donor (e.g., isopropanol) transfers a hydride ion to the ruthenium center, forming a ruthenium-hydride intermediate. This intermediate then transfers the hydride to the substrate (e.g., a ketone or imine), resulting in the formation of the chiral product .
Comparison with Similar Compounds
RuCl(S,S)-FsDPEN can be compared with other similar ruthenium complexes, such as:
RuCl(S,S)-TsDPEN: This complex is similar in structure but uses a tosyl group instead of a pentafluorobenzenesulfonamide group.
RuCl(R,R)-TsDPEN: This is the enantiomeric counterpart of RuCl(S,S)-TsDPEN and is used to produce the opposite enantiomer of the chiral product.
Dichloro(p-cymene)ruthenium(II) dimer: This complex serves as a precursor to various ruthenium catalysts, including those used in asymmetric hydrogenation and oxidation reactions.
RuCl(S,S)-FsDPEN is unique due to its high enantioselectivity and versatility in catalyzing various reactions. The choice of ligand (FsDPEN) provides distinct steric and electronic properties that can enhance the catalytic performance in specific reactions .
Properties
IUPAC Name |
[(1S,2S)-2-amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19H,26H2;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t18-,19-;;;/m0.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFMZLATRGEOIW-NWMPYMMKSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClF5N2O2RuS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026995-72-1 | |
Record name | [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1026995-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RuCl[(S,S)-Fsdpen](p-cymene) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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